6-Fluoro-2,3-dimethoxybenzoic acid

Descripción general

Descripción

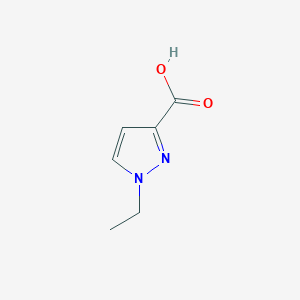

6-Fluoro-2,3-dimethoxybenzoic acid is a specialized chemical compound featuring a benzoic acid moiety substituted with a fluoro group and two methoxy groups. This compound is of interest in various chemical research fields due to its unique structure and potential for further chemical modifications and applications in material science, organic synthesis, and possibly as intermediates in pharmaceuticals, excluding its direct drug use and side effects.

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives involves multi-step chemical processes, starting from simpler aromatic compounds. For example, 2-Fluoro-6-iodobenzoic acid, a compound similar in structure, is synthesized from 2-amino-6-fluorobenzoic acid through steps like carboxyl group protection, diazotization, and iodination, followed by deprotection, showcasing the complexity and precision required in synthesizing such fluorinated compounds (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids often includes non-planar arrangements due to steric interactions between substituents, as observed in similar compounds. For instance, a study on a new polymorph of 2,6-dimethoxybenzoic acid revealed a non-planar independent molecule with a significant twist of the carboxy group away from the plane of the benzene ring, demonstrating the influence of substituents on the overall molecular conformation (G. Portalone, 2011).

Chemical Reactions and Properties

Fluorinated benzoic acids participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These compounds can form complexes, as seen with lanthanide complexes constructed from fluorobenzoic acid, indicating their potential to engage in coordination chemistry and form structurally interesting and potentially useful materials (Dan-Dan Du, N. Ren, & Jianjun Zhang, 2021).

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications

6-Fluoro-2,3-dimethoxybenzoic acid derivatives, particularly 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), are used as radiopharmaceuticals in neurologic and oncologic PET (Positron Emission Tomography) scans. A study by Wagner, Ermert, and Coenen (2009) developed a novel approach for the preparation of carrier-added 6-18F-fluoro-l-DOPA, showing potential for efficient and automated production, which is crucial for large-scale clinical applications (Wagner, Ermert, & Coenen, 2009).

Polymorphic Control in Crystallization

2,6-Dimethoxybenzoic acid, a relative of 6-Fluoro-2,3-dimethoxybenzoic acid, has been studied for its polymorphism in crystallization processes. Semjonova and Be̅rziņš (2022) explored how additives can control the polymorphic outcome of crystallization, which is vital for understanding and manipulating the physical properties of materials (Semjonova & Be̅rziņš, 2022).

Synthesis of Related Compounds

6-Fluoro-2,3-dimethoxybenzoic acid is involved in the synthesis of various compounds, such as 2-fluoro-6-iodobenzoic acid. Zhao Haoyu, Zhang Qimeng, and J. Tao (2010) developed a method for synthesizing 2-fluoro-6-iodobenzoic acid, emphasizing low production costs and potential for large-scale manufacturing (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Anti-Cancer Activity

Compounds related to 6-Fluoro-2,3-dimethoxybenzoic acid have been studied for their potential anti-cancer properties. For instance, Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyrans and their derivatives, revealing significant anticancer activity at low concentrations compared to traditional drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Regio-Selective Hydroxysubstitution

Umezu, Tabuchi, and Kimura (2003) explored the regio-selective hydroxysubstitution of fluorobenzoic acid derivatives, demonstrating the transformation of multi-fluoro-substituted benzoic acid derivatives to corresponding salicylic acid derivatives. This process is crucial for creating specific chemical structures needed in pharmaceutical and chemical industries (Umezu, Tabuchi, & Kimura, 2003).

Safety And Hazards

The safety data sheet for a similar compound, 2,6-Dimethoxybenzoic acid, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6-fluoro-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYSHPNWRGUQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345948 | |

| Record name | 6-Fluoro-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dimethoxybenzoic acid | |

CAS RN |

265670-72-2 | |

| Record name | 6-Fluoro-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)